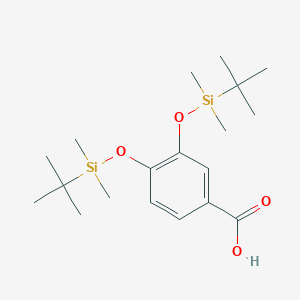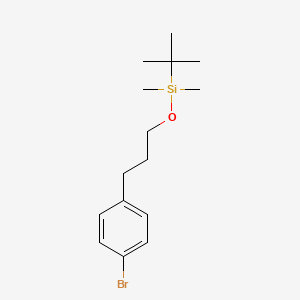
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane
Overview
Description
“3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane” is a chemical compound with the CAS Number 153993-80-7 . It has a molecular weight of 329.35 and a molecular formula of C15H25BrOSi . The compound is also known as Benzene, 1-bromo-4-[3-[[1,1-dimethylethyl)dimethylsilyl]oxy]propyl]- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromophenyl group attached to a propoxy group, which is further connected to a tert-butyl-dimethylsilane group .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.112±0.06 g/cm3 and a predicted boiling point of 336.4±25.0 °C . The melting point and flash point data are not available .Scientific Research Applications
Palladium Catalyzed Reactions
3-(4-Bromophenyl)propoxy-tert-butyl-dimethylsilane and related compounds have been studied for their reactivity in palladium-catalyzed intra/intermolecular cascade cross-couplings. These reactions have produced a variety of products including indene analogues and cross-conjugated tetraenes, which are of interest in the field of organic synthesis (Demircan, 2014).
Nanoparticle Synthesis
The compound has been used in the synthesis of nanoparticles with enhanced brightness and emission-tuning capabilities. These nanoparticles have potential applications in fields like nanotechnology and material science, showing high fluorescence emission with quantum yields up to Φ = 84% (Fischer, Baier, & Mecking, 2013).
Organic Electronics
Related bromophenyl compounds have been used as precursors for the synthesis of molecular wires in the field of organic electronics. These compounds serve as crucial building blocks for creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which have applications in developing electronic devices (Stuhr-Hansen et al., 2005).
Antimicrobial Agents
Compounds structurally similar to this compound have been synthesized and evaluated for their potential as antimicrobial agents. These studies contribute to the field of medicinal chemistry and drug development (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
3-(4-bromophenyl)propoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrOSi/c1-15(2,3)18(4,5)17-12-6-7-13-8-10-14(16)11-9-13/h8-11H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUHPAXQYVWMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


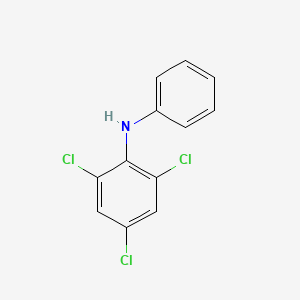
![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

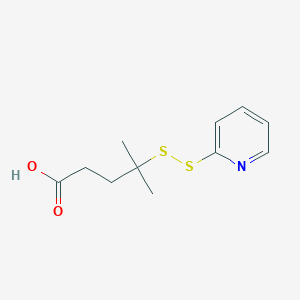
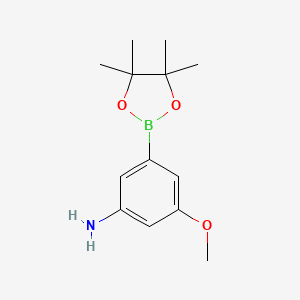
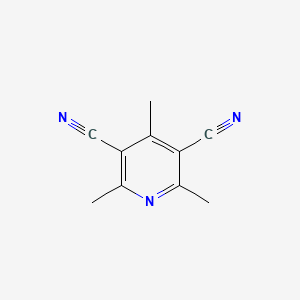
![tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate](/img/structure/B3105577.png)
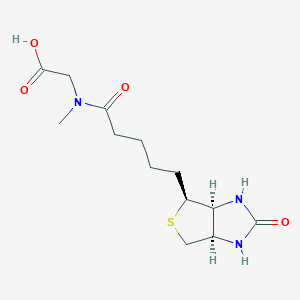
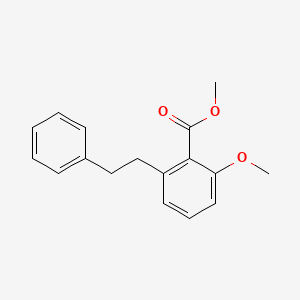
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B3105596.png)

